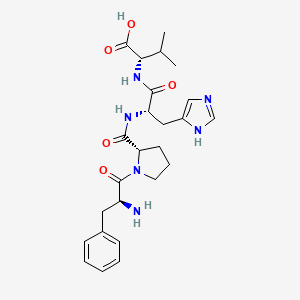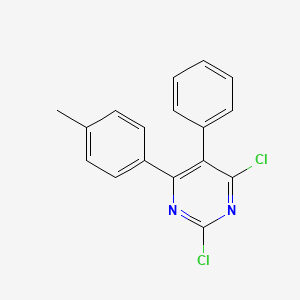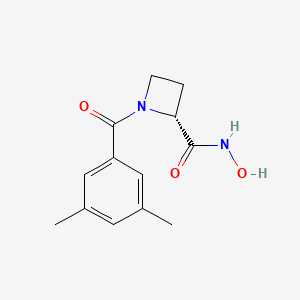
2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde is an organic compound with a complex structure, characterized by the presence of hydroxyl, methoxy, and aldehyde functional groups on a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the hydroxylation and methoxylation of naphthalene derivatives, followed by formylation to introduce the aldehyde group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in certain cell types . This inhibition is likely due to the compound’s ability to interfere with signaling pathways that regulate cytokine production.
Comparison with Similar Compounds
- 4,7,8-Trimethoxy-naphthalene-2-carboxylic acid
- 6-Hydroxy-5,7-dimethoxy-naphthalene-2-carbaldehyde
Comparison: Compared to these similar compounds, 2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. For instance, its hydroxyl and methoxy groups contribute to its solubility and reactivity, making it a versatile compound in various applications .
Properties
CAS No. |
918548-48-8 |
|---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C14H14O5/c1-17-8-4-9-10(7-15)11(16)6-13(19-3)14(9)12(5-8)18-2/h4-7,16H,1-3H3 |
InChI Key |
IXGSZHPEKIHCAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CC(=C2C(=C1)OC)OC)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


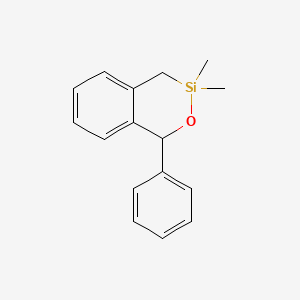
![[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12604582.png)
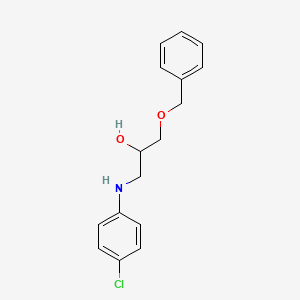
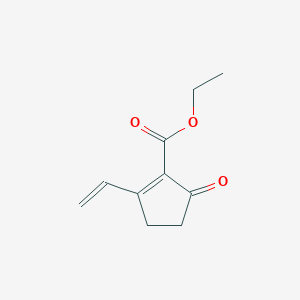
![2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12604597.png)

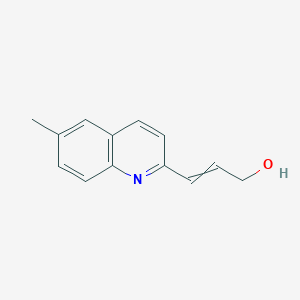
![1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12604615.png)
![Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12604621.png)
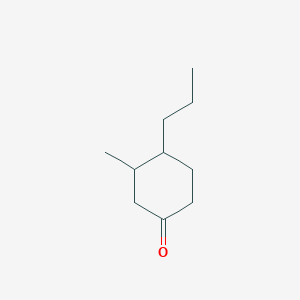
![Carbamic acid, [(1S)-2-(1H-indol-3-yl)-1-[[[5-(3-methyl-1H-indazol-5-yl)-3-pyridinyl]oxy]methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12604628.png)
